molecular formula C13H7F3N4O3 B4994115 4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-5-amine

4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-5-amine

Cat. No. B4994115
M. Wt: 324.21 g/mol
InChI Key: IRUDMTDFNXURLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-5-amine, also known as NTFB, is a fluorescent probe that is used in scientific research applications. This compound has a unique structure that allows it to bind to specific targets in cells, making it a valuable tool for studying cellular processes.

Mechanism of Action

4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-5-amine works by binding to specific targets within cells, such as proteins or enzymes. When this compound binds to these targets, it undergoes a change in fluorescence that can be detected using specialized equipment. This allows researchers to track the activity of these targets in real-time.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells, making it a safe and reliable tool for scientific research. However, it is important to note that the use of this compound may still have some effects on cell function and viability, and caution should be taken when interpreting results.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-5-amine in lab experiments is its specificity for certain cellular targets. This allows researchers to study specific processes within cells with high accuracy and precision. However, one limitation of this compound is its relatively high cost, which may limit its use in some research settings.

Future Directions

There are many potential future directions for the use of 4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-5-amine in scientific research. One area of interest is the development of new probes that can target specific cellular processes with even greater accuracy and specificity. Additionally, there is a growing interest in using this compound in live animal models to study cellular processes in vivo. Overall, the use of this compound and similar fluorescent probes is likely to continue to play an important role in advancing our understanding of cellular processes and disease mechanisms.

Synthesis Methods

The synthesis of 4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-5-amine involves the reaction of 3-(trifluoromethyl)aniline with 4-nitro-2-aminophenol in the presence of a catalyst. The resulting product is then purified through a series of chromatography steps to obtain pure this compound.

Scientific Research Applications

4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-5-amine is commonly used as a fluorescent probe to study cellular processes such as protein-protein interactions, enzyme activity, and intracellular signaling pathways. This compound has been used in a variety of scientific research fields, including biochemistry, pharmacology, and neuroscience.

properties

IUPAC Name

4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N4O3/c14-13(15,16)7-2-1-3-8(6-7)17-10-5-4-9-11(19-23-18-9)12(10)20(21)22/h1-6,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUDMTDFNXURLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C3=NON=C3C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.